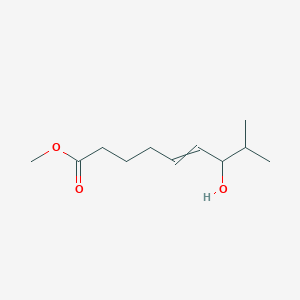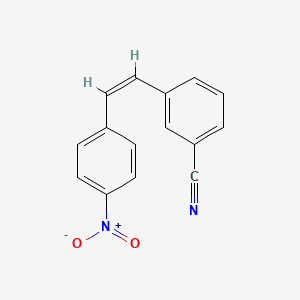
(Z)-3-Cyano-4'-nitrostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Cyano-4’-nitrostilbene is an organic compound characterized by the presence of a cyano group and a nitro group attached to a stilbene backbone. Stilbenes are a group of compounds known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic materials. The (Z)-configuration indicates that the cyano and nitro groups are on the same side of the double bond, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Cyano-4’-nitrostilbene typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide and an aldehyde or ketone. For (Z)-3-Cyano-4’-nitrostilbene, the starting materials are usually 4-nitrobenzaldehyde and a suitable phosphonium ylide derived from 3-cyanobenzyl bromide. The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (Z)-3-Cyano-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Reduction: (Z)-3-Cyano-4’-aminostilbene.
Oxidation: (Z)-3-Carboxy-4’-nitrostilbene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-3-Cyano-4’-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Biology and Medicine
In biological research, derivatives of (Z)-3-Cyano-4’-nitrostilbene are studied for their potential as fluorescent probes and imaging agents due to their photophysical properties.
Industry
In the industrial sector, (Z)-3-Cyano-4’-nitrostilbene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics.
Wirkmechanismus
The mechanism of action of (Z)-3-Cyano-4’-nitrostilbene in its various applications depends on its chemical structure. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence. The presence of the cyano and nitro groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Cyano-4’-nitrostilbene: The (E)-isomer has the cyano and nitro groups on opposite sides of the double bond, leading to different physical and chemical properties.
4-Cyano-4’-nitrostilbene: Lacks the (Z)-configuration, which affects its reactivity and applications.
3-Cyano-4’-aminostilbene: A reduction product of (Z)-3-Cyano-4’-nitrostilbene with different chemical properties.
Uniqueness
(Z)-3-Cyano-4’-nitrostilbene is unique due to its (Z)-configuration, which influences its electronic properties and reactivity. This configuration can lead to different photophysical behaviors compared to its (E)-isomer, making it valuable in specific applications such as organic electronics and fluorescent probes.
Eigenschaften
CAS-Nummer |
159394-72-6 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3-[(Z)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4- |
InChI-Schlüssel |
TUDDRKKJHAHZAS-PLNGDYQASA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C#N)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)





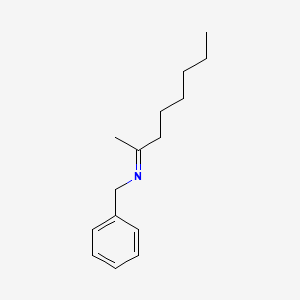
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
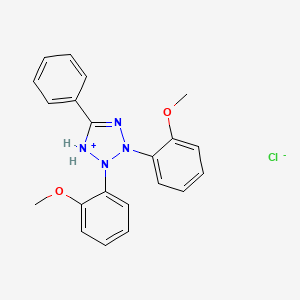
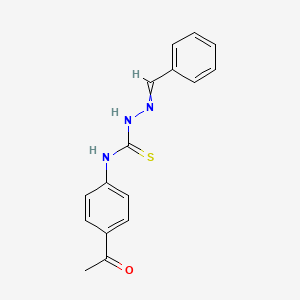
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
